molecular formula C13H14ClN3O2 B213915 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B213915
M. Wt: 279.72 g/mol
InChI Key: IIDJSLCTQMTHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as CEP-32237, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which has been implicated in various pathological conditions such as Alzheimer's disease, bipolar disorder, and diabetes. CEP-32237 has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential.

Mechanism of Action

4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes such as glycogen synthesis, gene expression, and cell proliferation. Dysregulation of GSK-3 has been implicated in various pathological conditions, and inhibition of this enzyme has been proposed as a potential therapeutic strategy.
Biochemical and Physiological Effects
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to modulate various biochemical and physiological processes in preclinical studies. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor involved in neuronal survival and plasticity. 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has also been shown to decrease the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various inflammatory conditions.

Advantages and Limitations for Lab Experiments

4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3 and can be used to study the role of this enzyme in various physiological and pathological conditions. However, there are also some limitations associated with its use. 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. Moreover, its pharmacokinetic properties and toxicity profile need to be further investigated before it can be considered for clinical use.

Future Directions

There are several future directions for the research on 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. One potential application is in the treatment of Alzheimer's disease, where it has shown promising results in preclinical studies. Further studies are needed to investigate its efficacy and safety in clinical trials. Moreover, 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has also been investigated for its potential in treating other neurological and psychiatric disorders such as bipolar disorder and schizophrenia. Further studies are needed to elucidate its mechanism of action and therapeutic potential in these conditions. Additionally, 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been investigated for its potential in treating diabetes and obesity, and further studies are needed to investigate its efficacy in these conditions.

Synthesis Methods

The synthesis of 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting from 4-methoxybenzaldehyde and ethyl 2-bromoacetate. The intermediate product is then subjected to cyclization and subsequent reactions to yield the final product. The process involves the use of various reagents and solvents and requires expertise in organic chemistry.

Scientific Research Applications

4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has also demonstrated antidepressant-like effects in behavioral tests. Moreover, 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been investigated for its potential in treating diabetes and obesity, as GSK-3 has been implicated in insulin signaling and glucose metabolism.

properties

Product Name

4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

4-chloro-2-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H14ClN3O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

IIDJSLCTQMTHAZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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